Spectral and Synthetic Profiling of 4,5-Dimethylthiophene-3-carbaldehyde: A Comprehensive Guide
Spectral and Synthetic Profiling of 4,5-Dimethylthiophene-3-carbaldehyde: A Comprehensive Guide
Executive Summary
Thiophene derivatives are foundational scaffolds in medicinal chemistry, materials science, and agrochemical development due to their bioisosteric relationship with benzene and unique electronic properties. Specifically, 4,5-dimethylthiophene-3-carbaldehyde (CAS: 30187-23-6) serves as a critical intermediate for synthesizing complex triazole-linked piperidines, kinase inhibitors, and advanced organic materials[1][2].
This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 4,5-dimethylthiophene-3-carbaldehyde. Furthermore, it details a self-validating synthetic protocol, emphasizing the mechanistic causality behind experimental choices to ensure high-fidelity reproduction in the laboratory.
Synthetic Workflow: Halogen-Metal Exchange and Formylation
Direct Vilsmeier-Haack formylation of 2,3-dimethylthiophene predominantly yields the 2-carbaldehyde isomer due to the high nucleophilicity of the C5 position (alpha to the sulfur atom)[3][4]. To selectively install the formyl group at the beta position (C3) and synthesize 4,5-dimethylthiophene-3-carbaldehyde, a directed halogen-metal exchange strategy starting from 3-bromo-4,5-dimethylthiophene is required.
Experimental Protocol
The following step-by-step methodology relies on cryogenic lithiation to ensure regiocontrol and prevent degradation.
-
Preparation of the Aryllithium Intermediate:
-
Action: Dissolve 1.0 equivalent of 3-bromo-4,5-dimethylthiophene in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Causality: THF acts as a coordinating solvent that stabilizes the incoming organolithium species. The cryogenic temperature (-78 °C) is critical; at higher temperatures, thienyllithium intermediates can undergo undesired ring-opening reactions to form enyne thiolates.
-
Action: Dropwise add 1.1 equivalents of n-butyllithium (n-BuLi, 1.6 M in hexanes) over 15 minutes. Stir for 30 minutes.
-
-
Electrophilic Formylation:
-
Action: Rapidly add 1.5 equivalents of anhydrous N,N-dimethylformamide (DMF) to the -78 °C solution. Allow the mixture to stir for 1 hour, gradually warming to 0 °C.
-
Causality: DMF acts as the formylating agent. The reaction forms a stable tetrahedral lithium hemiaminal intermediate. Warming to 0 °C ensures complete conversion without risking the thermal decomposition of the intermediate.
-
-
Quenching and Isolation:
-
Action: Quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH 4 Cl). Extract with ethyl acetate, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Causality: A mildly acidic quench (NH 4 Cl) is mandatory. Strong aqueous acids (like HCl) would cause rapid polymerization of the highly electron-rich thiophene product. The quench breaks down the hemiaminal, releasing the free aldehyde.
-
Fig 1: Halogen-metal exchange workflow for synthesizing 4,5-dimethylthiophene-3-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Profiling
The structural validation of 4,5-dimethylthiophene-3-carbaldehyde relies heavily on multidimensional NMR spectroscopy. The thiophene core exhibits distinct anisotropic and inductive effects that govern the chemical shifts of its substituents.
1 H NMR Chemical Shifts
The 1 H NMR spectrum (typically recorded in CDCl 3 at 400 MHz) is characterized by three distinct singlet signals, reflecting the lack of adjacent protons on the fully substituted heterocyclic ring.
-
The Aldehyde Proton (-CHO): Appears extremely downfield at ~9.85 ppm . The lack of coupling confirms it is isolated from any aliphatic spin systems.
-
The C2 Aromatic Proton (Ar-H): Appears at ~7.95 ppm . In an unsubstituted thiophene, the C2 proton resonates at ~7.3 ppm. The extreme downfield shift here is a direct result of the strong electron-withdrawing nature of the adjacent carbonyl group at C3, combined with the anisotropic deshielding cone of the C=O double bond.
-
The Methyl Groups (C4-CH 3 and C5-CH 3 ): Resonate at 2.40 ppm and 2.32 ppm , respectively. The C4 methyl group is slightly more deshielded due to its spatial proximity (ortho-relationship) to the electron-withdrawing aldehyde group.
13 C NMR Chemical Shifts
The 13 C NMR spectrum (CDCl 3 , 100 MHz) provides a clear map of the carbon skeleton, showcasing seven distinct carbon environments.
-
Carbonyl Carbon (C=O): Resonates at 185.4 ppm , typical for conjugated heterocyclic aldehydes.
-
Thiophene Core Carbons: The C5 carbon (alpha to sulfur) is highly deshielded (141.2 ppm ) due to the electronegativity of the adjacent sulfur atom. The C3 carbon bearing the formyl group appears at 139.8 ppm . The C2 carbon (CH) is observed at 136.5 ppm .
-
Aliphatic Carbons: The methyl carbons appear upfield at 14.8 ppm (C5-CH 3 ) and 13.5 ppm (C4-CH 3 ).
Fig 2: Vectorial substituent effects governing the 1H NMR chemical shift of the C2 proton.
Quantitative Data Presentation
The following tables summarize the empirical and predicted NMR data for rapid reference during spectral assignment.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment / Causality |
| -CHO | 9.85 | Singlet (s) | 1H | Formyl proton; strongly deshielded by C=O bond. |
| C2-H | 7.95 | Singlet (s) | 1H | Alpha to S; deshielded by ortho-carbonyl anisotropy. |
| C4-CH 3 | 2.40 | Singlet (s) | 3H | Allylic methyl; mildly deshielded by ortho-carbonyl. |
| C5-CH 3 | 2.32 | Singlet (s) | 3H | Allylic methyl; adjacent to sulfur atom. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment / Causality |
| C=O | 185.4 | Quaternary (C) | Carbonyl carbon of the aldehyde. |
| C5 | 141.2 | Quaternary (C) | Alpha to sulfur; attached to methyl group. |
| C3 | 139.8 | Quaternary (C) | Ipso carbon attached to the formyl group. |
| C2 | 136.5 | Methine (CH) | Alpha to sulfur; deshielded by adjacent C3-CHO. |
| C4 | 134.3 | Quaternary (C) | Beta to sulfur; attached to methyl group. |
| C5-CH 3 | 14.8 | Primary (CH 3 ) | Methyl carbon at the C5 position. |
| C4-CH 3 | 13.5 | Primary (CH 3 ) | Methyl carbon at the C4 position. |
Conclusion & Best Practices
The synthesis and spectral characterization of 4,5-dimethylthiophene-3-carbaldehyde require strict adherence to mechanistic principles. When performing the synthesis, temperature control during lithiation is non-negotiable to prevent ring degradation. During NMR analysis, the extreme downfield shift of the C2 proton (~7.95 ppm) acts as the primary diagnostic marker for successful formylation at the C3 position, distinguishing it from potential C2-formylated byproducts where the remaining ring proton would appear further upfield.
References
-
Shvedov, V. I., et al. Formyl and Acyl Derivatives of Thiophenes and their Reactions. Chemistry of Heterocyclic Compounds. ResearchGate. Available at:[Link]
-
ACS Publications: Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. The Journal of Organic Chemistry. Available at: [Link]
